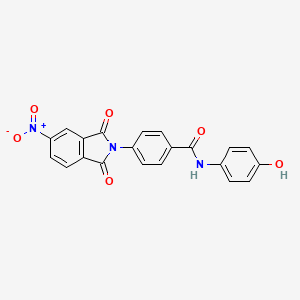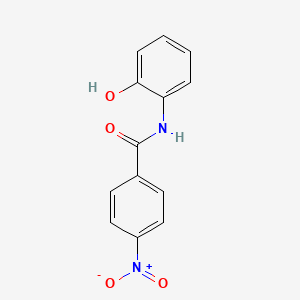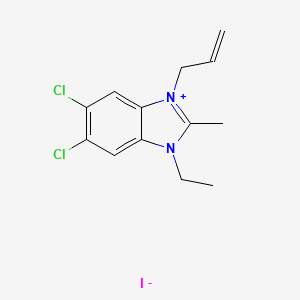
1-methyl-9-oxo-9H-thioxanthen-3-yl acetate
Vue d'ensemble
Description
1-methyl-9-oxo-9H-thioxanthen-3-yl acetate, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been shown to bind specifically to amyloid fibrils, making it a valuable tool for the diagnosis and study of these diseases.
Mécanisme D'action
Thioflavin T binds specifically to amyloid fibrils through hydrophobic interactions with the exposed beta-sheet structures of the fibrils. This binding results in a shift in the fluorescence emission spectrum of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T, allowing for the detection and quantification of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is commonly used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T is its specificity for amyloid fibrils. This allows for the detection and quantification of these structures in complex biological samples. Thioflavin T is also a relatively inexpensive and easy-to-use dye that can be used in a variety of experimental settings. However, one limitation of this compound T is its potential to interfere with the structure and function of amyloid fibrils. This can be minimized by using low concentrations of the dye and by carefully controlling the experimental conditions.
Orientations Futures
There are a number of potential future directions for the use of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T in scientific research. One area of interest is the development of new compounds that can bind specifically to amyloid fibrils with even greater affinity and specificity than this compound T. Another area of interest is the use of this compound T in the development of new diagnostic tools for the early detection of neurodegenerative diseases. Additionally, this compound T could be used in the development of new drugs for the treatment of these diseases.
Applications De Recherche Scientifique
Thioflavin T has been used in a variety of scientific research applications, including the detection and quantification of amyloid fibrils. It has also been used to study the kinetics of amyloid fibril formation and the effects of various compounds on this process. Thioflavin T has also been used in the development of new drugs for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(1-methyl-9-oxothioxanthen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c1-9-7-11(19-10(2)17)8-14-15(9)16(18)12-5-3-4-6-13(12)20-14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHIISXEHABUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=CC=CC=C3S2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-1-pyridin-3-yl-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B3831274.png)
![N-(tert-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3831280.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3831285.png)

![N,N'-bis(2-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3831306.png)

![4,4'-[1-buten-3-yne-1,4-diylbis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3831318.png)


![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)



![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)